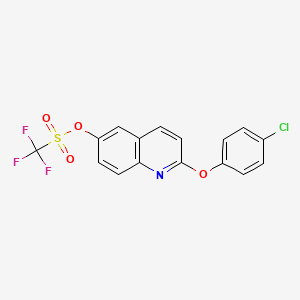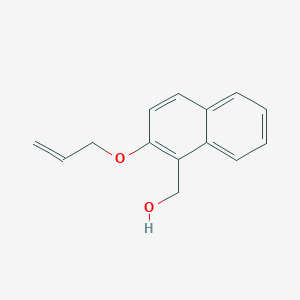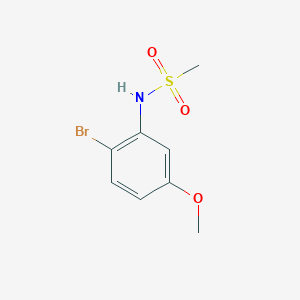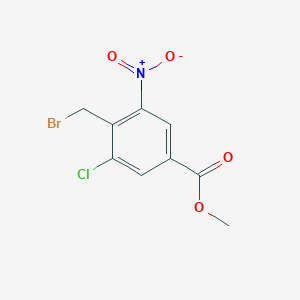
1-Naphthalen-1-yl-2-piperazin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-1-yl-2-piperazin-1-ylethanone is an organic compound that features a naphthalene ring attached to a piperazine moiety via an ethanone linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-2-piperazin-1-ylethanone typically involves the reaction of naphthalene derivatives with piperazine under controlled conditions. One common method includes the use of naphthalen-1-ylmethyl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalen-1-yl-2-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products:
Oxidation: Formation of naphthalen-1-yl-2-piperazin-1-ylcarboxylic acid.
Reduction: Formation of 1-Naphthalen-1-yl-2-piperazin-1-ylethanol.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-1-yl-2-piperazin-1-ylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
- 1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl-acetic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison: 1-Naphthalen-1-yl-2-piperazin-1-ylethanone is unique due to its specific combination of a naphthalene ring and a piperazine moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective. For example, its ability to undergo specific chemical reactions and its potential biological activity set it apart from other naphthalene or piperazine derivatives.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-10-8-17-9-11-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 |
Clave InChI |
BCPPGPUBRBKINC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)







